molecular formula C11H6F2N2O3S B13839295 4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid

4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid

Cat. No.: B13839295
M. Wt: 284.24 g/mol
InChI Key: BVMHWWKNCRIJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through an acylation reaction using 2,6-difluorobenzoyl chloride and a suitable base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring and the difluorobenzoyl group.

    Reduction: Reduced derivatives of the thiazole ring and the difluorobenzoyl group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-[(2,6-Difluorobenzoyl)amino]benzoic acid: Similar structure but lacks the thiazole ring.

    Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its combination of the thiazole ring, difluorobenzoyl group, and carboxylic acid group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H6F2N2O3S

Molecular Weight

284.24 g/mol

IUPAC Name

4-[(2,6-difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C11H6F2N2O3S/c12-5-2-1-3-6(13)8(5)10(16)14-7-4-19-15-9(7)11(17)18/h1-4H,(H,14,16)(H,17,18)

InChI Key

BVMHWWKNCRIJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CSN=C2C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.